8-Azaxanthine

説明

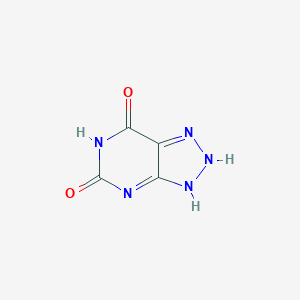

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGVQTOQSNJTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862673 | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-26-4 | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-azaxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-AZAXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 8 Azaxanthine

Established Synthetic Routes to 8-Azaxanthine and its Monohydrate Form

Synthetic pathways to this compound and its monohydrate form have been developed, utilizing different starting materials and reaction conditions.

Condensation Reactions of Pyrimidine (B1678525) Precursors

Synthesis of this compound typically involves condensation reactions of pyrimidine precursors. This approach utilizes suitably substituted pyrimidines to construct the triazolo[4,5-d]pyrimidine ring system. The formation of the triazole part of the molecule from a pyrimidine precursor already possessing the desired substituents can be carried out as suggested in the literature regarding the preparation of the basic 8-azapurine (B62227) structure. google.com For example, the 4-amino group of a pyrimidine compound can be substituted before applying a nitrogen donor, such as an inorganic nitrite (B80452) under acidic conditions. google.com

Reaction of 2,6-Dihydroxy-8-azapurine with Water

The synthesis of this compound monohydrate typically involves the reaction of 2,6-dihydroxy-8-azapurine with water. 2,6-Dihydroxy-8-azapurine is also known as this compound. sigmaaldrich.comscbt.com

Controlled Temperature and pH Conditions for Monohydrate Formation

The reaction conditions for synthesizing this compound monohydrate often include controlled temperature and pH to ensure the formation of the monohydrate form. Synthesis typically involves condensation reactions of pyrimidine precursors under controlled pH and temperature conditions.

Synthesis of this compound Derivatives

Derivatization of this compound allows for modification of its properties and exploration of its interactions.

N-Alkylation and N-Methylation Strategies

Regioselective N- and O-alkylation of 1H- or 3H- Current time information in Bangalore, IN.sigmaaldrich.comtriazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones (8-Azaxanthines) has been reported. thieme-connect.comamanote.comacs.org Alkylation on the pyrimidine ring of 3-methyl-3H- Current time information in Bangalore, IN.sigmaaldrich.comtriazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones with an equimolecular amount of alkylating agent in the presence of anhydrous potassium carbonate in aprotic solvents under heating takes place only at the 4-position. molaid.com A method for obtaining derivatives of this compound, including methylation, has been described, involving heating 8-azapurine with methyl iodide in dimethylformamide. google.com

Ribosylation for Enhanced Hydrophilicity

Modification of the purine (B94841) scaffold via ribosylation (e.g., 3-ribosyl derivatives) can be employed to enhance hydrophilicity. The chemo-enzymatic synthesis of 8-azaxanthosine from this compound is considered difficult, possibly due to the acidity of this compound (pKa ~4.8). nih.govresearchgate.netpreprints.org However, it has been reported that the inducible xanthosine (B1684192) phosphorylase from E. coli, known as PNP-II, accepts this compound as a substrate in the ribosylation pathway. nih.govresearchgate.netpreprints.org The ribosylation site in this enzymatic reaction is likely not N9, but rather N7 or N8, as inferred from the spectral properties of the products, which are strongly fluorescent in neutral aqueous medium, similar to N7- or N8-methyl derivatives of this compound. researchgate.netpreprints.org

Formation of 6-Thio-8-azaxanthine Derivatives

The synthesis of 6-thio-8-azaxanthine can be achieved by heating this compound-3-N-oxide with phosphorous pentasulfide in pyridine. The same 6-thio compound can also be obtained using the ammonium (B1175870) salt of this compound instead of this compound-3-N-oxide. clockss.org

Synthesis of 3-Acetoxy-8-azaxanthine and other Triazolopyrimidine Analogues

The synthesis of 3-acetoxy-8-azaxanthine and related triazolopyrimidine analogues often involves multi-step reactions starting from simpler precursors. These reactions utilize various chemical transformations to introduce desired functional groups, such as the acetoxy group at the 4-position of the triazolopyrimidine nucleus. ontosight.ai This modification can influence the compound's solubility, stability, and interaction with biological targets. ontosight.ai

Synthesis of this compound Nucleoside Analogs from Uracil (B121893)

This compound nucleoside analogs can be synthesized from uracil derivatives. One approach involves the intramolecular 1,3-dipolar cycloaddition to the C(5), C(6)-double bond of uracil nucleosides. This reaction can be facilitated by the activation of 1-(3-azido-2-hydroxypropyl)uracil. nih.gov (E)- and (Z)-1-Prop-enyl- and appropriately functionalized 1-propyl-uracil derivatives have also been used for the synthesis of 9,3'-cyclo-3-propyl (or prop-1-enyl)-8-azaxanthine derivatives. nih.gov The intermediary cycloadduct can be trapped as 9,5'-cyclo-3-(2',3'-O-isopropylidene-β-D-ribofuranosyl)-8-azaxanthine. oup.com

Step-Efficient Synthesis of 6-Alkyl-8-azapurines

A step-efficient synthesis of 8-azapurines, particularly 6-alkyl derivatives, has been a subject of research. A three-step synthetic pathway has been developed for the synthesis of fully decorated 8-azapurines, with a focus on 6-alkyl-8-azapurines. researchgate.netacs.orgacs.orgkuleuven.be This pathway starts from various alkynes, azides, and amidines, and involves interrupted copper(I)-catalyzed alkyne−azide cycloaddition (CuAAC), oxidation, and cyclization reactions. researchgate.netacs.org Postfunctionalization reactions have also been demonstrated to further expand the scope at the 6-position. researchgate.netacs.org

Previously described strategies for introducing the alkyl substituent at the 6-position include the formation of a triazole from cyanoacetamide via Dimroth cyclocondensation with azide, N-acylation, and basic ring closure. acs.org Another strategy involves introducing the alkyl substituent on the pyrimidine starting material, followed by N-alkylation, reduction of a nitro group, and diazotization-cyclization. acs.org A third strategy involves the reaction of 8-azapurine with a Grignard reagent, followed by aromatization. acs.org

Chemical Reactivity and Reaction Mechanisms of this compound

This compound undergoes various chemical reactions, including oxidation and reduction. Its reactivity is influenced by its heterocyclic structure and the presence of labile hydrogens.

Chemical Reactivity and Reaction Mechanisms of this compound

Oxidation Reactions

This compound can be oxidized to form different derivatives. For example, it has been shown to be the inactive form produced from the oxidation of 8-azaguanine (B1665908) by the enzyme guanase. nih.gov The oxidation of uric acid to 5-hydroxyisourate (B1202459) is catalyzed by urate oxidase (UOX), and this compound is a competitive inhibitor of this enzyme. nih.govnih.gov Studies involving neutron diffraction of perdeuterated urate oxidase complexed with this compound have provided insights into the active site and potential reaction mechanisms of urate oxidase, which involves the oxidation of a related purine. ill.euiucr.org

Reduction Reactions

Reduction reactions can modify the structure of this compound, leading to different functional groups. this compound has been shown to inhibit the nitrate (B79036) reduction of mouse liver homogenate. tandfonline.com This inhibition was also observed with other purines having free nitrogens at positions 1, 3, and 7. tandfonline.com The nitrate reduction is thought to be connected to enzymes like xanthine (B1682287) oxidase and aldehyde oxidase. tandfonline.com

Structural Elucidation and Conformational Analysis of 8 Azaxanthine and Its Derivatives

X-ray Crystallography Studies of 8-Azaxanthine and Purine (B94841) Derivatives

X-ray crystallography is a fundamental technique used to determine the precise arrangement of atoms within a crystal, providing detailed insights into molecular structure. Studies utilizing X-ray diffraction have been crucial in elucidating the structural characteristics of this compound and related purine derivatives .

Determination of Molecular Structure

X-ray crystallography has also been used to determine the structure of this compound in complex with biological macromolecules, such as the xanthine (B1682287) riboswitch and urate oxidase rcsb.org. These co-crystal structures reveal how this compound binds to its targets, providing valuable information for understanding its biological activity and for structure-based drug design efforts . For instance, the crystal structure of the xanthine riboswitch with this compound has been determined at a resolution of 3.00 Å using X-ray diffraction . X-ray diffraction studies of urate oxidase complexed with this compound have also been conducted, sometimes under high pressure conditions, to investigate ligand binding and potential structural changes rcsb.orgiucr.org.

Analysis of Hydrate (B1144303) Stability through Crystallography

The stability of hydrates of this compound and its derivatives can be investigated through crystallographic studies. For example, this compound monohydrate has been used in X-ray diffraction studies to determine the crystal and molecular structure of 1,3-dimethyl-8-azaxanthine monohydrate sigmaaldrich.comscientificlabs.co.uk. While direct information about the analysis of hydrate stability of this compound itself through crystallography is limited in the provided snippets, related studies on the stability of other hydrate forms, such as quercetin (B1663063) hydrates, highlight the utility of techniques like X-ray Powder Diffraction (XRPD) in investigating hydrate stability in the solid state mdpi.com. Crystallographic analysis of hydrated forms can reveal how water molecules are incorporated into the crystal lattice and the nature of the interactions stabilizing the hydrate, which is crucial for understanding its physical properties and potential issues like solubility .

Investigation of Structural Variations and Biological Activity

Crystallographic studies are instrumental in understanding how structural variations in this compound derivatives impact their biological activity . Research into the structure-activity relationship (SAR) of these compounds has shown that modifications at specific positions can significantly influence their biological activity and selectivity . X-ray diffraction studies of various derivatives, including N-alkyl substituted forms, have been conducted to evaluate their binding affinities to targets like adenosine (B11128) receptors . These studies provide valuable information for future drug design efforts aimed at developing new therapeutics targeting purine metabolism . For example, crystal structures of purine derivatives have been determined to understand hydrogen-bonding networks and their implications for biological interactions rsc.org.

Neutron Diffraction Studies for Proton Position Determination

Neutron diffraction is a powerful technique that complements X-ray diffraction, particularly for precisely locating hydrogen atoms, which are often difficult to discern with X-rays due to their low electron density. Neutron diffraction studies have been performed on complexes of urate oxidase with this compound to provide unique information on proton positions within the active site plos.orgnih.govpdbj.orgresearchgate.netrcsb.orgroyalsocietypublishing.orglu.sercsb.org.

These studies have been crucial in determining the protonation states of residues in the catalytic triad (B1167595) of urate oxidase and the inhibitor this compound itself when bound to the enzyme plos.orgnih.govpdbj.orgrcsb.orgrcsb.org. For instance, a neutron structure of the urate oxidase complex with this compound at 1.9 Å resolution revealed the protonation states of the K10–T57–H256 catalytic triad plos.orgpdbj.orgrcsb.org. Joint neutron and X-ray refinement has been used to obtain highly detailed structural information, including the positions of hydrogen (deuterium) atoms in crystals grown in D₂O plos.orgnih.govrcsb.orgroyalsocietypublishing.orgrcsb.org. These studies have helped to elucidate the hydrogen-bonding network within the active site and understand the interaction of this compound as an inhibitor plos.orgnih.gov. The neutron diffraction studies confirmed that in the active site, this compound is present as the N3 monoanion plos.org.

Tautomeric Forms and Protonation States

Tautomerism and protonation states are critical aspects of the chemistry of heterocyclic compounds like this compound, influencing their reactivity and biological interactions.

Ground State Tautomerism (N(7)H and N(8)H Protomer Mixtures)

This compound, as a xanthine analog, can exist in different tautomeric forms in the ground state. Studies, including those utilizing NMR spectroscopy on its 1,3-dimethyl derivative (8-azatheophylline), suggest that this compound exists in the ground state as a mixture of N(7)H and N(8)H tautomers researchgate.netresearchgate.net. While the N(8)H tautomer has been observed as the predominant form in the solid state in some crystal structures, including that of 1,3-dimethyl-8-azaxanthine ugr.esrsc.orgrsc.org, in solution, an equilibrium between tautomers is present researchgate.netresearchgate.net.

The ground-state tautomerism of 8-azapurines is more complex than that of parent purines due to the presence of the nitrogen at the 8-position rsc.org. Identification of the predominant ground-state forms can be challenging rsc.org. NMR studies of 1,3-dimethyl-8-azaxanthine in DMSO indicated an 8:2 predominance of the N(8)H over the N(7)H tautomer rsc.org.

The protonation states of this compound are also pH-dependent. This compound is more acidic than xanthine, with a pKa of 4.9 researchgate.net. At physiological pH, the monoanionic form is significantly populated researchgate.net. In neutral aqueous medium (pH 7), fluorescence studies indicate that the triazole proton dissociates researchgate.netresearchgate.net. The ionization of this compound involves the dissociation of the triazole proton, which is more acidic compared to the pyrimidine (B1678525) protons rsc.org. The N3 monoanion of this compound has been observed in the active site of urate oxidase in neutron diffraction studies plos.org.

Excited-State Proton Transfer (ESPT) Phenomena

Excited-state proton transfer (ESPT) is a notable phenomenon observed in this compound, contributing significantly to its fluorescence properties. mdpi.com In protic solvents, this compound has been postulated to undergo ESPT, leading to phototautomerism. mdpi.com This process is responsible for the blue fluorescence observed in weakly acidic aqueous media. researchgate.netrsc.org The emission, with a maximum at 420 nm, is characterized by an unusually large Stokes shift, reported to be as large as 14,000 cm⁻¹ or even ~16000 cm⁻¹. researchgate.netrsc.orgresearchgate.net

Time-resolved fluorescence studies in weakly acidified alcoholic media have shown that this compound exhibits dual emissions. mdpi.comnih.gov The long-wavelength emission band (around 420 nm) is delayed relative to the excitation pulse, with a rise time calculated to be 0.4-0.5 ns in methanol (B129727) and deuterated methanol. mdpi.comnih.gov This rise time is equal to the main component of the fluorescence decay in the short-wavelength band (340 nm). mdpi.comnih.gov Time-resolved emission spectra (TRES) support a two-state photo-transformation model. mdpi.comnih.gov Global analysis of time dependence revealed three exponential components, suggesting the participation of a contact ion pair for the intermediate decay time. mdpi.comnih.govresearchgate.net

In aqueous solutions, typically only one band is present, exhibiting an abnormal Stokes shift. mdpi.comnih.gov At higher pH (>6), fluorescence is generally not observed in the parent this compound, as it deprotonates from the triazole ring in the ground state, resulting in a nonfluorescent anion. researchgate.netrsc.orgresearchgate.net The pK* for the N(3)H dissociation in this compound is estimated to be around -0.5, classifying it as a "super photo-acid". researchgate.netresearchgate.net

Impact of Methylation on Proton Transfer and Fluorescence

Methylation at different positions of the this compound core significantly impacts its proton transfer dynamics and fluorescence characteristics. N-methylated 8-azaxanthines, including 8-azatheophylline (1,3-dimethyl-8-azaxanthine), are highly fluorescent in aqueous media in their neutral and sometimes monoanionic forms. researchgate.netnih.gov 1,3,8-trimethyl-8-azaxanthine is also reported to be highly fluorescent. researchgate.net

Monomethylation on the triazole ring of 8-azaxanthines, as well as 8-azaxanthosine, leads to increased acidity in the excited state. researchgate.net The N8-methyl derivative of this compound exhibits dual emission in nonaqueous solvents like methanol and isopropanol (B130326), similar to the parent compound, but this dual emission is not typically observed in N(3)-methylated compounds. researchgate.net The N8-methyl derivative shows high fluorescence yield with a maximum emission at ~420 nm, ascribed to the monoanionic form, and this emission is observed over a broad pH range (2-12), indicating ESPT. researchgate.netresearchgate.net The pK* for N(3)H dissociation in N8-methyl-8-azaxanthine is estimated to be ~-0.5. researchgate.net

In contrast, 8-azatheophylline (1,3-dimethyl-8-azaxanthine) lacks ESPT due to the steric hindrance imposed by the methyl groups.

Protonation States within Enzyme Active Sites

The protonation state of this compound plays a crucial role in its interaction with enzyme active sites. This compound is known to inhibit urate oxidase, an enzyme that catalyzes the oxidation of uric acid. It competes with uric acid for the active site of the enzyme, preventing its activity. Studies involving co-crystallization of urate oxidase with this compound have been conducted to investigate these interactions at the molecular level. nih.gov These studies have shown that this compound binds in a cavity near the active site of urate oxidase. nih.gov

At physiological pH, this compound, with a pKa of 4.8, is dominantly populated as the monoanion. researchgate.net However, the binding pocket of enzymes like the xanthine riboswitch can potentially accommodate both the neutral (8H or 9H tautomer) and the deprotonated forms. researchgate.net This suggests that the protonation state within the specific microenvironment of an enzyme active site can influence binding.

NMR metabolomics has been used to study the in vivo activity of this compound targeting urate oxidase in Aspergillus nidulans, demonstrating its selective activity. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure, electronic transitions, and fragmentation patterns of this compound and its derivatives.

UV-Vis Spectroscopy for π→π* Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions in this compound, particularly the π→π* transitions characteristic of its azapurine system. The fluorescence excitation spectra of this compound are in accord with its absorption spectra at various pH values. researchgate.net UV-Vis absorption in the 200-400 nm range is essential for tracking pH-dependent protomer transitions in this compound.

Nuclear Magnetic Resonance (NMR) Studies for Derivatization Confirmation

NMR spectroscopy, including ¹H and ¹³C NMR, is a key technique for confirming the structure of this compound and its derivatives after synthesis or derivatization. NMR studies of 1,3-dimethyl-8-azaxanthine (8-azatheophylline) have provided insights into the ground-state tautomerism of this compound, suggesting it exists as a mixture of N(7)H and N(8)H tautomers. researchgate.net Deuterated buffers can be used in NMR studies to help resolve tautomeric forms. NMR chemical shift perturbations (CSPs) are also used to identify ligand binding sites on proteins, which can be relevant when studying interactions with this compound. nih.gov

Mass Spectrometry for Fragmentation Pathways

Mass spectrometry (MS) is employed to analyze this compound and its derivatives, providing information about their molecular weight and fragmentation pathways. nih.govchempap.org Electron impact mass spectra of 8-azapurines, including this compound, are characterized by intense molecular ion peaks. nih.gov Fragmentation pathways are proposed based on observed ions, supported by metastable transitions, accurate mass measurements, and deuterium (B1214612) labeling studies. nih.gov The electron impact induced fragmentation of 8-azapurines is often analogous to that of the corresponding purine derivatives. nih.gov

3.3. Spectroscopic Analysis 3.3.4. Fluorescence Spectroscopy for Emission Properties and Excited-State Acidity

This compound (8-azaXan) and its N-alkyl derivatives exhibit notable fluorescence properties, making them valuable probes in various biochemical studies, including enzymology and receptor binding assays nih.gov. The fluorescence behavior is significantly influenced by factors such as pH, solvent environment, and substitutions on the xanthine scaffold researchgate.netresearchgate.net.

In aqueous solutions, this compound and its 8-alkyl congeners typically display a fluorescence emission band around 420 nm researchgate.net. This emission is characterized by an unusually large Stokes' shift researchgate.netresearchgate.net. For the parent this compound, this emission is observed within a narrow pH range of 2–6, corresponding to the pH where the compound exists predominantly in its neutral form in the ground state (pKa ~4.9) researchgate.net. At higher pH (>6), fluorescence is generally not observed because this compound deprotonates from the triazole ring in the ground state, forming a nonfluorescent anion researchgate.net.

The fluorescence of this compound is strongly linked to excited-state proton transfer (ESPT) researchgate.net. The highly fluorescent N(8)H tautomeric form is believed to undergo rapid deprotonation from the N(3) nitrogen in the excited state, leading to the intense fluorescence of the resulting anion at approximately 420 nm researchgate.net. This process contributes to the large observed Stokes' shift researchgate.net. Time-resolved fluorescence measurements suggest a rapid deprotonation time of approximately 10 ps in water for the N(3)H position mdpi.com. This rapid process explains the absence of a shorter-wavelength emission band (around 340 nm) in acidified water and deuterium oxide mdpi.com.

In contrast to aqueous solutions, this compound and its N8-methyl derivative exhibit dual fluorescence emission in weakly acidified alcoholic media, such as methanol and isopropanol researchgate.netresearchgate.net. In anhydrous methanol, the neutral form of this compound emits at approximately 335 nm researchgate.net. In 10% aqueous methanol acidified to pH ~3, two emission bands are observed at 420 nm and 335 nm researchgate.net. The dual emission in alcoholic solvents is attributed to ESPT between tautomeric forms . Time-resolved spectroscopy in methanol shows a delayed 420 nm band with a rise time of approximately 0.4 ns researchgate.net. This delayed rise time is absent in aqueous media .

Methylation at different positions on the this compound structure affects its fluorescence properties and excited-state acidity nih.govresearchgate.net. For instance, 8-methyl-8-azaxanthine, considered a model for the main tautomeric form of this compound, shows fluorescence in aqueous solution at 420 nm over a broader pH range (2–11) compared to the parent compound researchgate.netmdpi.com. Its fluorescence is also more intense mdpi.com. The ground-state pKa for N(3) deprotonation in 8-methyl-8-azaxanthine is approximately 7.05, and the observed Stokes' shift changes significantly with pH mdpi.com. N-methylated 8-azaxanthines, including 8-azatheophylline (1,3-dimethyl-8-azaxanthine), are generally highly fluorescent in aqueous media as both neutral and sometimes monoanionic forms nih.govresearchgate.net. 8-Azacaffeine exhibits moderate emission, while its isomer, 1,3,8-trimethyl-8-azaXan, is highly fluorescent nih.gov. 8-azaxanthines monomethylated on the triazole ring, as well as 8-azaxanthosine, show increased acidity in the excited state nih.govresearchgate.net. The pK* for N(3)H dissociation in N8-methyl-8azaxanthine is estimated to be around -0.5 researchgate.netresearchgate.net.

Fluorescence excitation spectra of this compound and its derivatives are generally in agreement with their absorption spectra at various pH values researchgate.net. Steady-state fluorescence spectroscopy, along with UV-Vis absorption, is considered essential for tracking pH-dependent protomer transitions . Time-resolved fluorescence decay measurements with picosecond resolution are recommended for detailed ESPT analysis .

The fluorescence properties of this compound and its derivatives, particularly the ESPT phenomenon, highlight their complex photophysical behavior, which is sensitive to structural modifications and the surrounding environment. This sensitivity allows them to be used as fluorescent probes to study biological interactions and processes nih.gov.

Fluorescence Properties of this compound and Derivatives

| Compound | Solvent/Conditions | Emission Wavelength(s) (nm) | Stokes' Shift (cm⁻¹) | Notes | Source |

| This compound | Aqueous (pH 2-6) | ~420 | ~14000 | Observed for neutral form | researchgate.netresearchgate.net |

| This compound | Anhydrous Methanol | ~335 | - | Neutral form | researchgate.net |

| This compound | 10% Aqueous Methanol (pH 3) | 420, 335 | - | Dual emission | researchgate.net |

| 8-Methyl-8-azaxanthine | Aqueous (pH 2-11) | 420 | ~12000 (pH<6), <7000 (pH>6) | More intense than parent compound | researchgate.netmdpi.com |

| 8-Methyl-8-azaxanthine | Anhydrous Methanol | 420, ~340 | - | Dual emission | researchgate.net |

| 8-Azatheophylline | Aqueous | Highly fluorescent | - | Neutral and sometimes monoanionic forms | nih.govresearchgate.net |

| 8-Azacaffeine | Aqueous | Moderate emission | - | nih.gov | |

| 1,3,8-Trimethyl-8-azaXan | Aqueous | Highly fluorescent | - | Isomer of 8-azacaffeine | nih.gov |

| 8-Azaxanthosine | Aqueous | ~365 | - | Observed over broad pH range (2-12) | researchgate.net |

Excited-State Acidity (pK*)

| Compound | pK* (Estimated) | Notes | Source |

| N8-methyl-8-azaxanthine | ~-0.5 | For N(3)H dissociation | researchgate.netresearchgate.net |

| This compound | Similar to N8-methyl-8-azaxanthine | Postulated for N(3)H deprotonation | mdpi.com |

| Monomethylated 8-azaxanthines on triazole ring, 8-azaxanthosine | Increased acidity in excited state | Compared to ground state | nih.govresearchgate.net |

Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

Studies have investigated the inhibitory effects of 8-Azaxanthine on various enzymes, with a significant focus on urate oxidase.

Urate oxidase (uricase, urate oxygen oxidoreductase) is an enzyme crucial in the purine (B94841) breakdown pathway, catalyzing the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide in the presence of oxygen. nih.govresearchgate.net this compound has been identified as an effective inhibitor of urate oxidase activity.

This compound acts as a competitive inhibitor of urate oxidase. nih.gov It competes with the natural substrate, uric acid, for binding to the enzyme's active site. nih.gov This competitive binding prevents the enzyme from catalyzing the oxidation of uric acid. The substrate binding site in urate oxidase is characterized by a "molecular tweezers" arrangement formed by residues such as Arg176 and Gln228, which correctly position the substrate or competitive inhibitors like this compound. nih.gov

The activity of urate oxidase in the presence of this compound can be quantified using colorimetric assays. A significant study utilized a colorimetric 96-well microtiter plate assay to assess urate oxidase activity. nih.gov This method involves an incubation step for the urate oxidase reaction, followed by a step where the enzyme activity is stopped by the addition of this compound, acting as a competitive inhibitor. nih.gov Hydrogen peroxide, a product of the urate oxidase reaction, is then quantified in the second step using a horseradish peroxidase-dependent system. nih.gov This approach allows for the determination of urate oxidase activity and its kinetic parameters. nih.gov

Structural studies, including X-ray diffraction techniques, have provided insights into the interaction between urate oxidase and this compound. nih.govresearchgate.net The active site of urate oxidase contains two distinct sites: one for the substrate (uric acid) and another for dioxygen. nih.gov Competitive inhibitors like this compound bind to the substrate-binding site. nih.gov The "molecular tweezers" formed by residues like Arg176 and Gln228 play a crucial role in positioning this compound within the active site. nih.gov

Interestingly, studies have also explored the effect of chloride ions on urate oxidase activity and their interaction with the enzyme's active site. Crystallizing urate oxidase in the presence of a large excess of chloride shows that a chloride ion can occupy the same location as oxygen within the active site. rcsb.org While not directly a mechanism of this compound inhibition, this highlights the nature of the active site and its ability to accommodate small anions. The dioxygen binding site is suggested to be mainly polar, with involvement of residues like asparagine, histidine, and threonine. rcsb.org

Neutron crystallography studies have been conducted to gain detailed information about the protonation states of this compound and residues within the urate oxidase active site when they are complexed. plos.orgnih.govresearchgate.net A neutron structure of the urate oxidase complex with this compound at 1.9 Å resolution has been determined. plos.orgnih.gov These studies reveal the protonation states of the catalytic triad (B1167595) residues, such as K10, T57, and H256. plos.orgnih.gov Joint neutron-X-ray crystallographic analysis of perdeuterated Aspergillus flavus urate oxidase in complex with this compound has provided insights into the presence and orientation of a catalytic water molecule in the "peroxo hole" above the inhibitor. nih.goviucr.org This water molecule is stabilized by residues like Thr57 and Asn254. nih.goviucr.org Neutron diffraction data from urate oxidase complexed with this compound have been collected to high resolution, suitable for detailed structural analysis aimed at understanding the enzymatic mechanism. researchgate.net

Structural Basis of Urate Oxidase Inhibition (e.g., molecular tweezers, chloride ion inhibition)

Adenosine (B11128) Receptor Antagonism and Binding Affinities

Beyond enzyme inhibition, this compound derivatives have been investigated for their potential as antagonists of adenosine receptors. acs.orgnih.gov Adenosine is a neuromodulator that acts through specific cell-surface receptors, influencing various physiological responses. acs.org

Research involving synthesized derivatives of this compound, including N-alkyl substituted forms, has evaluated their binding affinities to adenosine receptors. These studies indicate that modifications at specific positions on the this compound structure can significantly impact their biological activity and selectivity towards different adenosine receptor subtypes (e.g., A1 and A2). acs.orgnih.gov For instance, certain 1,3-dimethyl- and 1,3-dipropyl-8-Azaxanthine derivatives substituted at the N8 or N7 position have been studied in radioligand binding experiments. acs.orgnih.govsigmaaldrich.com The substitution of a CH group with a nitrogen at the 8-position in theophylline (B1681296) and caffeine (B1668208) significantly reduced affinity for adenosine receptors. acs.orgnih.gov However, introducing a methyl group at the 8-position of 8-azatheophylline restored some antagonistic activity at A2 receptors, while an 8-cycloalkyl substituent increased affinity for both subtypes. acs.orgnih.gov Substitution of the 7-methyl group in 8-azacaffeine with cycloalkyl groups also favorably impacted affinity. acs.orgnih.gov For example, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine showed higher potency than caffeine at A1 receptors but was less active at A2 receptors. acs.orgnih.gov Conversely, 7-cyclohexyl-1,3-dimethyl-8-azaxanthine was more potent than caffeine at A2 receptors. acs.orgnih.gov The substitution of 1- and 3-methyl groups with propyl in certain this compound derivatives remarkably increased affinity for A1 receptors. acs.orgnih.gov The hydrogen atom at the 7-position of xanthines appears to play an important role in binding to adenosine receptors, as 8-aza analogues of 8-substituted 1,3-dialkylxanthines were generally less active than their corresponding xanthine (B1682287) counterparts. acs.orgnih.gov

Table: Binding Affinities of Selected this compound Derivatives to Adenosine Receptors (Illustrative based on search results)

| Compound | A1 Receptor Affinity | A2 Receptor Affinity | Notes |

| Caffeine | Reference | Reference | |

| 8-azatheophylline | Inert | Inert | Substitution at 8-position reduced affinity. acs.orgnih.gov |

| 8-azacaffeine | Inert | Inert | Substitution at 8-position reduced affinity. acs.orgnih.gov |

| 8-methyl-8-azatheophylline | - | Restored activity | Methyl group at 8-position. acs.orgnih.gov |

| 8-cycloalkyl-8-azatheophylline | Increased affinity | Increased affinity | Cycloalkyl substituent at 8-position. acs.orgnih.gov |

| 7-cyclopentyl-1,3-dimethyl-8-azaxanthine | 3x more potent than caffeine | 6x less active than caffeine | Cyclopentyl at 7-position. acs.orgnih.gov |

| 7-cyclohexyl-1,3-dimethyl-8-azaxanthine | - | More potent than caffeine | Cyclohexyl at 7-position. acs.orgnih.gov |

| 7-cyclopentyl-1,3-dipropyl-8-azaxanthine | Remarkably increased affinity | - | Propyl at 1,3 positions, cyclopentyl at 7. acs.orgnih.gov |

Evaluation of N-alkyl Substituted Derivatives

Research has focused on the structure-activity relationship of this compound derivatives, including N-alkyl substituted forms. Studies have synthesized various derivatives to evaluate their binding affinities to adenosine receptors. The results indicate that modifications at specific positions significantly influence the biological activity and selectivity of these compounds. For instance, all three 8-azaxanthines monomethylated on the triazole ring, as well as 8-azaxanthosine, exhibit increased acidity in the excited state. researchgate.net The strong emission of this compound and its N-alkyl derivatives is considered useful in studies on enzyme/ligand interactions. researchgate.net

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been studied for their binding affinities to adenosine receptors, suggesting potential roles in modulating cellular signaling pathways. This property suggests they may have implications in treating various disorders related to adenosine signaling.

Xanthine Oxidase Inhibition

This compound acts as a weak competitive inhibitor of xanthine oxidase, but shows stronger inhibition in clostridial enzymes. Enzyme kinetics assays, such as Michaelis-Menten analysis, can be used to quantify inhibition constants (Ki) and compare inhibition patterns with natural substrates like xanthine to identify binding-site interactions.

Purine Nucleoside Phosphorylase (PNP) Inhibition and Fluorogenic Substrate Applications

8-Azapurine (B62227) derivatives, including this compound, exhibit marked inhibitory activity towards various forms of purine nucleoside phosphorylase (PNP). rsc.org this compound is an excellent fluorescent probe for purine nucleoside phosphorylases, serving as a fluorogenic substrate in the reverse, synthetic pathway. researchgate.netnih.gov The fluorescent properties of 8-azapurines and their ribosides can be applied to the quantification of enzyme activities in biological material and the study of enzyme/ribozyme structures and/or mechanisms. researchgate.net

The 8-azapurines are substrates of PNP, leading to their irreversible conversion to the corresponding nucleosides in the synthetic pathway of this enzyme. researchgate.net The fluorescent properties, along with spectrophotometric methods, were applied to determine the basic kinetic parameters for synthesis of 8-azapurine nucleosides by PNP from mammalian (calf spleen) and bacterial (Escherichia coli) sources. researchgate.net The fluorimetric method was also used to determine kinetic parameters for the second substrate, alpha-D-ribose 1-phosphate, and for its analytical titration in solution. researchgate.net

It has been reported that the inducible xanthosine (B1684192) phosphorylase from E. coli, known as PNP-II, accepts this compound as a substrate in the ribosylation pathway. preprints.orgnih.govresearchgate.net The ribosylation site is likely not N9, but either N7 or N8, inferred from the spectral properties of the products, which are strongly fluorescent at 440 nm in neutral aqueous medium, similar to N7- or N8-methyl, but not N9-methyl derivatives of this compound. preprints.orgnih.govresearchgate.net

This compound reveals poor substrate properties towards PNP in the synthetic pathway in neutral aqueous medium because it exists as an anion. preprints.orgnih.gov However, this compound and particularly its methyl derivatives are known to be strongly fluorescent in aqueous medium. preprints.orgnih.govresearchgate.net

Antimicrobial and Antiparasitic Activities

This compound demonstrates antibacterial activity against Pseudomonas aeruginosa and Trypanosoma cruzi.

Antimicrobial and Antiparasitic Activities

Activity Against Pseudomonas aeruginosa

Studies have investigated the action of 8-azaguanine (B1665908) and this compound on Pseudomonas aeruginosa. nih.gov While Pseudomonas aeruginosa metabolizes guanine (B1146940) by deamination to xanthine, which is then oxidized, 8-azaguanine and this compound were not oxidized and did not induce the synthesis of deaminases or oxidases. microbiologyresearch.org 8-Azaguanine and this compound had no effect on the oxidation of guanine, xanthine, or uric acid by fully induced bacteria. microbiologyresearch.org However, this compound delayed adaptation to guanine and xanthine oxidation and completely inhibited adaptation to uric acid in Pseudomonas aeruginosa under certain conditions. microbiologyresearch.org Mutant strains resistant to this compound have been isolated. microbiologyresearch.org

Activity Against Trypanosoma cruzi

This compound has demonstrated activity against Trypanosoma cruzi. Research has explored the in vitro and in vivo trypanocidal evaluation of various compounds, including azapurine derivatives, against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netsciencevolks.com While specific detailed research findings on this compound's direct activity against T. cruzi were not extensively detailed in the search results, its mention as having activity suggests it has been investigated in this context, likely as part of broader studies on azapurine analogs or in the context of enzyme inhibition relevant to the parasite's metabolism. Trypanosoma cruzi and Leishmania species are protozoan parasites, and there is an urgent need for novel treatments for the diseases they cause. researchgate.netsciencevolks.com

Interactions with Nucleic Acid Systems

This compound's structural similarity to xanthine allows it to interact with nucleic acid systems, including functioning as a probe and influencing regulatory RNA elements.

The intrinsic fluorescence properties of this compound make it a valuable tool for studying the mechanisms of catalytic RNAs, known as ribozymes ontosight.aitocris.com. Its fluorescence is highly sensitive to environmental factors such as pH and solvent, and it exhibits an unusually large Stokes shift in aqueous medium ontosight.aitocris.com. This pH-dependent fluorescence, particularly the intense emission observed in weakly acidic conditions, allows this compound to serve as a probe for monitoring changes in the microenvironment of enzyme or ribozyme active sites ontosight.aitocris.comepa.gov. By incorporating this compound into specific positions within a ribozyme, researchers can use changes in its fluorescence intensity and spectral properties to infer the ionization state of nearby residues or monitor conformational changes during catalysis epa.gov. This application is particularly useful for investigating the role of specific nucleobases in the catalytic mechanisms of RNA enzymes, such as probing the micro-acidity of active guanine residues epa.gov.

Xanthine riboswitches are regulatory RNA elements found primarily in bacteria that bind to xanthine and related molecules to control gene expression fishersci.cafishersci.noacs.org. The xanthine-I riboswitch, also known as the NMT1 motif RNA, has been shown to bind tightly to this compound, as well as its natural ligand xanthine and uric acid fishersci.cafishersci.no. Studies utilizing techniques such as isothermal titration calorimetry (ITC) have demonstrated that this compound binds to the NMT1 riboswitch with an affinity comparable to that of xanthine fishersci.no. For instance, one study reported a dissociation constant (Kd) of 3.0 ± 0.1 μM for this compound binding to the NMT1 riboswitch, compared to xanthine fishersci.no.

Structural investigations, including co-crystal structures of the NMT1 riboswitch bound to this compound, have provided detailed insights into the molecular basis of this interaction fishersci.campg.de. These structures reveal that this compound binds within a specific pocket in the riboswitch aptamer domain, forming hydrogen bonds with key nucleotides, such as G10 and U40, and engaging in stacking interactions with surrounding base triples fishersci.nofishersci.campg.de. The binding of this compound induces conformational changes in the riboswitch structure, which in turn affects the expression of downstream genes fishersci.ca. Research has also explored the ability of this compound to trigger engineered riboswitches in mammalian cells, demonstrating its potential as a tool for controlling gene expression in different biological systems acs.org.

Table 1: Binding Affinity of Ligands to the NMT1 Riboswitch

| Ligand | Dissociation Constant (Kd) | Reference |

| This compound | 3.0 ± 0.1 μM | fishersci.no |

| Xanthine | Comparable to this compound | fishersci.no |

| Uric Acid | ~7-fold lower affinity than Xanthine | fishersci.no |

Beyond specific RNA regulatory elements, this compound has been investigated for its interactions with general polynucleotide structures. Early studies explored the complex formation between this compound and poly(adenylic acid) (poly(A)) under different conditions flybase.org. These studies revealed that this compound can form a complex with poly(A) at pH 6, with a tentatively assigned 1:1 stoichiometry flybase.org. However, no significant complex formation was observed at pH 7 flybase.org. This pH-dependent interaction highlights the influence of the ionization state of this compound on its ability to interact with polynucleotides. The fluorescence properties of 8-azapurines, including this compound, have been broadly applied in studies investigating polynucleotide interactions tocris.comnih.govnih.gov. These studies utilize the sensitivity of the probes' fluorescence to their local environment to gain insights into binding modes, structural changes, and dynamics of polynucleotide complexes.

Interaction with Xanthine Riboswitches

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of derivatives with improved properties.

Structure-Activity Relationship (SAR) investigations of this compound derivatives have demonstrated that modifications at specific positions on the core structure can significantly impact their biological activity and selectivity sigmaaldrich.com. Studies have focused on synthesizing various derivatives, including those with N-alkyl substitutions sigmaaldrich.com. Evaluation of the binding affinities of these derivatives to targets like adenosine receptors has shown that the nature and position of substituents influence how strongly and selectively the compounds interact sigmaaldrich.com. These findings indicate that even subtle structural changes can alter the pharmacological profile of this compound analogs, guiding the design of compounds with desired therapeutic properties sigmaaldrich.com.

The insights gained from SAR studies inform the design and synthesis of this compound derivatives aimed at optimizing efficacy, potency, or selectivity for specific biological targets sigmaaldrich.com. Researchers synthesize modified versions of this compound with specific substituents at different positions based on predictions of how these changes will affect binding interactions and biological outcomes sigmaaldrich.com. For example, the synthesis of N-alkyl substituted forms has been undertaken to explore their impact on binding to adenosine receptors with the goal of developing more effective modulators sigmaaldrich.com. These synthetic efforts are an integral part of the drug discovery process, allowing for the creation of novel compounds with potentially enhanced therapeutic profiles compared to the parent this compound molecule sigmaaldrich.com.

Comparison with Related Purine Analogs (e.g., 8-azaguanine, 8-azaadenine (B1664206), 8-azatheophylline)

This compound is one of several purine analogs where a carbon atom at position 8 is replaced by a nitrogen. This structural modification leads to altered biological activities and physicochemical properties compared to their natural counterparts and other aza-analogs. Comparing this compound with related compounds like 8-azaguanine, 8-azaadenine, and 8-azatheophylline highlights key differences in toxicity, enzyme interactions, and fluorescent behavior.

A notable distinction lies in their toxicity and potential therapeutic applications. This compound is reported to exhibit lower toxicity compared to 8-azaguanine and 8-azaadenine. However, this lower toxicity is associated with weaker carcinostatic (anticancer) activity, which limits its application in oncology compared to more potent analogs like 8-azaguanine. 8-Azaguanine is known as a very toxic analog of guanine and has been applied in mutagenicity tests and used in the treatment of acute leukemia due to its antineoplastic activity. abcam.comnih.gov It acts as an antimetabolite that competes with guanine and is incorporated into ribonucleic acids, thereby interfering with normal biosynthetic pathways and inhibiting cellular growth. abcam.com 8-Azaadenine is described as being more cytotoxic than this compound.

Enzyme interaction profiles also differ among these analogs. This compound has been identified as an inhibitor of urate oxidase, an enzyme that catalyzes the oxidation of uric acid. This inhibition is relevant in conditions associated with elevated uric acid levels. In contrast, 8-azaguanine is known to be a potent inhibitor of xanthine oxidase. This difference in target enzymes reflects the distinct structural features and their interactions within enzyme active sites.

Fluorescence properties represent another significant area of comparison, particularly for their use as probes in biological studies. Many 8-azapurines, including 8-azaguanine, 8-azaadenine, and this compound, as well as their nucleosides, exhibit measurable fluorescence in aqueous media, often with greater intensity than natural purines. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net this compound is distinguished by its dual emission, which is attributed to excited-state proton transfer (ESPT). researchgate.netresearchgate.netresearchgate.net This characteristic dual emission is absent in 8-azatheophylline (1,3-dimethyl-8-azaxanthine), likely due to steric hindrance from the methyl groups preventing the necessary proton transfer. researchgate.netresearchgate.net 8-Azaguanine exhibits intense fluorescence as a neutral species, while its riboside, 8-azaguanosine, is strongly fluorescent as a monoanion. nih.gov 8-Azaadenosine (B80672) is a strong emitter in its neutral form. researchgate.net N-methylated 8-azaxanthines, including 8-azatheophylline, are generally highly fluorescent in aqueous solutions. researchgate.netresearchgate.net These distinct fluorescence properties make them valuable tools for studying enzyme-ligand interactions and other biological processes. nih.govresearchgate.netresearchgate.net

Studies on purine nucleoside phosphorylase (PNP) indicate that 8-azapurines can serve as substrates for this enzyme, leading to the formation of their corresponding nucleosides. nih.govresearchgate.netresearchgate.net Specifically, this compound is reported to be a substrate for E. coli PNP, and this reaction can be monitored fluorimetrically. researchgate.net 8-Azaguanine is a substrate for calf spleen PNP, leading to the enzymatic synthesis of 8-azaguanosine. nih.govresearchgate.net

Furthermore, comparative studies on nucleobase transporters highlight differential recognition. In transport inhibition experiments involving fungal transporters (UapA from A. nidulans and Xut1 from C. albicans) and a bacterial transporter (YgfO from E. coli), this compound inhibited transport mediated by UapA and Xut1 but not YgfO. tandfonline.com This suggests that the presence of a nitrogen at position 8 of the purine ring affects recognition by different transporters. 8-Azaguanine was also included as a purine analogue in these transport inhibition studies. tandfonline.com

The metabolism and incorporation of these analogs also vary. While this compound's metabolic fate isn't detailed in the immediate comparisons, 8-azaadenosine and 8-azainosine are metabolized to nucleotides of 8-azaadenine and 8-azaguanine and subsequently incorporated into polynucleotides. nih.gov This incorporation into nucleic acids is a key mechanism for the biological activity of some purine analogs, as seen with 8-azaguanine interfering with RNA synthesis. abcam.com

The following table summarizes some key comparative biological activities and properties:

| Compound | Toxicity (Relative to this compound) | Carcinostatic Activity (Relative to this compound) | Enzyme Inhibition | Key Fluorescence Property | PNP Substrate |

| This compound | Lower | Weaker | Urate Oxidase | Dual emission (ESPT) | Yes (E. coli) researchgate.net |

| 8-Azaguanine | Higher | More potent | Xanthine Oxidase | Intense fluorescence (neutral form) nih.gov | Yes (Calf spleen) nih.govresearchgate.net |

| 8-Azaadenine | Higher (More cytotoxic) | - | - | - | - |

| 8-Azatheophylline | - | - | - | Highly fluorescent (aqueous), Lacks ESPT dual emission researchgate.netresearchgate.net | - |

Advanced Research Applications of 8 Azaxanthine

Molecular Probes in Enzymology and Receptor Binding Mechanisms

The fluorescent properties of 8-azapurines, including 8-azaxanthine, render them useful molecular probes in biological assays. researchgate.netrsc.org These properties can be leveraged for quantifying enzyme activities and studying the mechanisms of enzyme and receptor interactions. researchgate.net

The notable fluorescence emission properties of this compound can be utilized for quantifying enzyme activities in biological assays. This characteristic enhances its applicability in enzymology. The fluorescence of 8-azapurines and their ribosides can be applied to the quantification of enzyme activities in biological material. researchgate.net

This compound is valuable in studies involving enzyme kinetics and interactions. Research indicates that it can interact with various enzymes, particularly those involved in purine (B94841) metabolism. As a substrate of purine nucleoside phosphorylase (PNP), this compound undergoes irreversible conversion to the corresponding nucleosides, and its fluorescent properties, along with spectrophotometric methods, have been used to determine the basic kinetic parameters for the synthesis of 8-azapurine (B62227) nucleosides by PNP from different sources. researchgate.net this compound has been identified as an inhibitor of urate oxidase (UOX), an enzyme that catalyzes the oxidation of uric acid. rcsb.orgnih.gov Studies have demonstrated that varying concentrations of this compound effectively inhibit urate oxidase activity. This inhibition involves this compound binding to the active site of urate oxidase, preventing the conversion of uric acid to allantoin (B1664786).

Quantification of Enzyme Activities in Biological Assays

Investigation of Protein-Ligand Interactions through Crystallography and NMR

This compound is extensively used in structural studies, particularly crystallography, to investigate protein-ligand interactions and the crystal and molecular structures of purine derivatives. sigmaaldrich.com Techniques such as X-ray diffraction have been employed to elucidate its structural characteristics and provide insights into potential biological activities. Both crystallography and NMR spectroscopy are powerful tools for characterizing protein-ligand interactions. nih.govchalmers.sebiorxiv.orgnih.gov

This compound has been used in crystallographic studies investigating xenon-protein interactions, specifically with urate oxidase. The crystal structure of urate oxidase complexed with the inhibitor this compound under 2.0 MPa xenon pressure has been determined. nih.gov In this structure, xenon and this compound are shown bound to a single subunit of the urate oxidase homotetramer. nih.gov Xenon binding was observed in a cavity near the active site of urate oxidase at 2 MPa pressure. nih.gov

High-pressure macromolecular crystallography (HPMX) is a technique that has been applied to study proteins, including urate oxidase complexed with this compound. sigmaaldrich.comiucr.orgnih.govannualreviews.org The three-dimensional structure of urate oxidase from Aspergillus flavus complexed with this compound has been determined by HPMX at 140 MPa pressure and 2.3 Å resolution. sigmaaldrich.comnih.gov These studies provide insights into the effect of pressure on protein structure, including temperature factors, ordered water molecules, hydrogen bond lengths, contacts, buried surface areas, and cavity volume. nih.gov The use of high pressure in conjunction with crystallography allows for the investigation of protein conformations and interactions under non-physiological conditions. annualreviews.org

Xenon-Protein Interactions with Urate Oxidase

Role in Understanding Excited-State Dynamics and Phototautomerism

This compound exhibits notable fluorescence emission properties that are crucial for understanding its excited-state dynamics and phototautomerism. researchgate.netrsc.orgnih.govx-mol.comresearchgate.netresearchgate.net The compound exhibits strong fluorescence, which is attributed to excited-state proton transfer (ESPT).

This compound displays solvent- and isotope-dependent dual emissions and has been postulated to undergo excited-state proton transfer in protic solvents, resulting in phototautomerism. researchgate.net In weakly acidified alcoholic media, this compound exhibits dual emissions, while in aqueous solutions, only one band is present, showing an abnormal Stokes shift. nih.govx-mol.comresearchgate.net Time-resolved spectroscopy studies in methanol (B129727) have shown a delayed long-wavelength emission band, which is absent in aqueous media. nih.govx-mol.comresearchgate.net This is in contrast to 1,3-dimethyl-8-azaxanthine (8-azatheophylline), which lacks ESPT due to steric hindrance from the methyl groups. Isotope effects in deuterated methanol further support the understanding of proton transfer kinetics. nih.govx-mol.comresearchgate.net

Time-resolved emission spectra (TRES) of this compound indicate a two-state photo-transformation model. nih.govx-mol.comresearchgate.net Global analysis of the time dependence has revealed exponential components related to the fluorescence decay and rise times, supporting the model of phototautomerism. nih.govx-mol.comresearchgate.net

Fluorescence Properties of this compound

| Medium | pH Range (Emission) | Emission Bands (approximate λmax) | Stokes Shift (cm⁻¹) | Notes |

| Aqueous (neutral or acidic) | 2-6 | ~420 nm | ~14000 | Observed in neutral form researchgate.netresearchgate.net |

| Acidified aqueous (pH ~3) | 335 nm, 420 nm | Dual emission observed researchgate.net | ||

| Anhydrous methanol | ~335 nm | Neutral form emission researchgate.net | ||

| Slightly acidified methanol | 335 nm, 410 nm | Two strong bands observed researchgate.net | ||

| Weakly acidified alcoholic | Dual emissions | >12000 | Observed in time-resolved studies nih.govx-mol.comresearchgate.net |

Fluorescence Decay and Rise Times of this compound in Alcoholic Media

| Component | Time Constant (ns) | Notes |

| Rise time | 0.4-0.5 | Observed in methanol and deuterated methanol nih.govx-mol.comresearchgate.net |

| Long-wavelength decay | 6.4 | For this compound nih.govx-mol.comresearchgate.net |

| Intermediate decay | 1.41 | For this compound, origin uncertain nih.govx-mol.comresearchgate.net |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of excited-state processes, providing insights into molecular interactions and transformations. This compound has been a subject of investigation using this method due to its interesting fluorescence behavior. Studies employing time-resolved spectroscopy, often utilizing techniques like time-correlated single photon counting (TCSPC) or fluorescence upconversion, have revealed detailed kinetic information about this compound. wikipedia.orguni.lunih.gov

Research indicates that this compound exhibits dual emission in weakly acidified alcoholic media. wikipedia.orgctdbase.org The long-wavelength emission band is observed to be delayed relative to the high-energy band and the excitation pulse, suggesting the involvement of a photochemical transformation. wikipedia.orgctdbase.org Time-resolved emission spectra (TRES) of this compound in acidified alcoholic solutions support a two-state photo-transformation model. wikipedia.orgctdbase.orgontosight.ai

Global analysis of the time-resolved fluorescence decays of this compound in methanol has identified multiple exponential components. wikipedia.orgctdbase.org For instance, in methanol, three decay times were identified. wikipedia.org One component showed a rise time of 0.4–0.5 ns, equal to the main component of the fluorescence decay in the short-wavelength band (340 nm). wikipedia.orgctdbase.org Another component was attributed to the decay of the long-wavelength band (typically around 420-480 nm), with a decay time of 6.4 ns for this compound in methanol. wikipedia.orgctdbase.org An intermediate decay time (1.41 ns in methanol) has also been observed, the origin of which is less certain but may suggest the participation of a contact ion pair. wikipedia.orgctdbase.org

These time-resolved studies confirm a model of phototautomerism in this compound, specifically indicating photo-deprotonation of the N(3)H position as a source of the dual emission. ctdbase.orgontosight.ai

Anomalous Isotope Effects in Emission

Investigations into the fluorescence properties of this compound have also explored the influence of isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) in the solvent. While time-resolved studies have provided significant kinetic data, the question of anomalous isotope effects in the emission of this compound has been noted as remaining unsolved despite detailed kinetic analysis. wikipedia.orgctdbase.org The fluorescence of 8-azapurines, including this compound, is known to be highly sensitive to solvent and sometimes even isotope changes, making such effects a relevant area of study for understanding the underlying photophysical mechanisms. ctdbase.org

Classification as "Super-Photoacids"

This compound is classified as a "super photo-acid." wikipedia.orgontosight.aiuni.luuni.lu This classification arises from its significantly increased acidity in the excited state compared to its ground state. The pK* (excited-state acidity constant) for the postulated excited-state proton transfer process, specifically the photo-deprotonation of the N(3)H proton, has been calculated to be less than 0. wikipedia.orgontosight.ai This low pK* value is characteristic of super-photoacids, which undergo very fast proton transfer reactions upon photoexcitation. uni.lu

Development of Fluorescent Nucleoside Analogs

8-Azapurines, including this compound, are isosteric and isomorphic analogs of natural purine bases. sigmaaldrich.comnih.gov Unlike many natural purines, some 8-azapurines and their corresponding nucleosides exhibit marked fluorescence in neutral aqueous media, making them valuable as fluorescent nucleobase analogs for biochemical and biological studies. ctdbase.orgsigmaaldrich.comfishersci.no The development of fluorescent nucleoside analogs based on this compound and other 8-azapurines has been an active area of research. sigmaaldrich.comnih.govfishersci.nocenmed.comnih.govuni.lu

Enzymatic Ribosylation for Novel Fluorescent Probes

Enzymatic ribosylation is a key method for synthesizing nucleoside analogs. Purine-nucleoside phosphorylase (PNP) is an enzyme commonly used as a catalyst for the ribosylation of purine bases with α-ribose-1-phosphate (r1P) as the ribose donor. sigmaaldrich.comcenmed.comnih.govuni.lu While the chemo-enzymatic synthesis of 8-azaxanthosine from this compound is considered difficult, likely due to the relatively high acidity of this compound (pKa ~4.8), it has been reported that inducible xanthosine (B1684192) phosphorylase from E. coli (PNP-II) accepts this compound as a substrate in the ribosylation pathway. sigmaaldrich.comnih.govuni.lu

Importantly, enzymatic ribosylation of 8-azapurine derivatives can lead to ribosylation at different sites, including the canonical N9 position and non-canonical N7 and N8 positions. cenmed.comnih.gov The site of ribosylation can influence the fluorescence properties of the resulting nucleoside analog. For example, N8-ribosides of some 8-azapurines exhibit high fluorescence yields and red-shifted emission compared to the free base or N9-ribosides. cenmed.com The final proportion of products ribosylated at different sites can be modulated by using different PNP enzymes or mutated forms. cenmed.com

Applications in Assays of PNP and Nucleoside Hydrolases

The fluorescent properties of 8-azapurine nucleoside analogs make them particularly useful in enzyme assays. They have been applied in assays for enzymes involved in nucleoside metabolism, such as purine-nucleoside phosphorylase (PNP) and nucleoside hydrolases. fishersci.nocenmed.comnih.govuni.lu The cleavage of fluorescent nucleoside substrates by these enzymes can lead to a significant change in fluorescence properties (a fluorogenic effect), which can be monitored to measure enzyme activity. cenmed.com This fluorogenic property makes them excellent probes for studying the kinetics and mechanisms of these enzymes. fishersci.no

Future Directions and Research Gaps

Exploration of Synergistic Effects with Other Inhibitors

The potential for 8-Azaxanthine to exhibit synergistic effects when combined with other inhibitors is an area ripe for investigation. While this compound is known to interact with various enzymes, notably as an inhibitor of urate oxidase, its combined effects with other enzyme inhibitors or compounds targeting different pathways remain largely unexplored. Research indicates that this compound competes with uric acid for the active site of urate oxidase, preventing the conversion of uric acid to allantoin (B1664786). Understanding how this inhibitory activity might be modulated or enhanced in the presence of other therapeutic agents could lead to novel combination therapies, particularly for conditions involving aberrant purine (B94841) metabolism or oxidative stress. Future studies could focus on in vitro and in vivo experiments to evaluate the efficacy of this compound in combination with other relevant inhibitors, assessing potential synergistic or additive effects on target enzymes and biological pathways.

Resolution of Discrepancies in CAS Numbering

A notable research gap concerning this compound is the discrepancy observed in its Chemical Abstracts Service (CAS) numbering. Different sources list varying CAS numbers for the compound or its monohydrate form. For instance, some sources list 1468-26-4 as the CAS number for this compound, while others provide 59840-67-4 for this compound monohydrate. sigmaaldrich.com This inconsistency can lead to confusion in research, procurement, and database management. Resolving these discrepancies through official channels and ensuring consistent identification across scientific literature and chemical databases is essential for accurate and reproducible research. Future efforts should aim to clarify the correct CAS numbers for the anhydrous and monohydrate forms of this compound and update relevant databases accordingly.

Here is a table summarizing the reported CAS numbers:

| Compound Name | Reported CAS Numbers |

| This compound | 1468-26-4 sigmaaldrich.com |

| This compound monohydrate | 59840-67-4 sigmaaldrich.com |

| 1468-26-4 sigmaaldrich.comsigmaaldrich.com |

Advanced Computational Modeling for Proton Transfer Dynamics

This compound exhibits unique photophysical properties, including strong fluorescence driven by excited-state proton transfer (ESPT). researchgate.net Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to model its ground-state tautomerism and excited-state behavior. However, discrepancies can arise between computational predictions and experimental data, particularly concerning electronic properties and solvent effects. Advanced computational modeling techniques are needed to refine the understanding of this compound's proton transfer dynamics. This includes using hybrid methods combining semiempirical calculations with DFT refinements and validating models against experimental geometries obtained from techniques like X-ray crystallography. Further computational studies could help resolve contradictions in photochemical behavior compared to methylated derivatives and provide deeper insights into the molecular mechanisms underlying its fluorescence and interactions in different environments.

Synthesis and Evaluation of Novel this compound Analogues with Enhanced Properties

The synthesis and evaluation of novel this compound analogues represent a significant future direction for exploring its therapeutic and research potential. Structure-activity relationship (SAR) investigations have shown that modifications at specific positions of the this compound scaffold can significantly influence biological activity and selectivity. For example, studies on 8-azapurine (B62227) derivatives have explored their potential as antiplatelet agents and as antagonists of adenosine (B11128) receptors. researchgate.netscite.ainih.gov The substitution of the CH group with nitrogen at the 8-position in xanthine (B1682287) derivatives like theophylline (B1681296) and caffeine (B1668208) significantly impacted their affinity for adenosine receptors. scite.ainih.gov Introducing substituents at the N8 or N7 positions of 1,3-dimethyl- and 1,3-dipropyl-8-azaxanthines has been shown to influence their affinity for adenosine receptor subtypes. scite.ainih.gov

Future research should focus on designing and synthesizing analogues with enhanced properties, such as improved solubility, increased target selectivity, or modulated pharmacokinetic profiles. This could involve exploring various substitutions on the triazolo[4,5-d]pyrimidine ring system. Evaluating the biological activities of these novel compounds through in vitro and in vivo assays is crucial for identifying candidates with potential therapeutic applications or improved utility as research probes.

Here is a table showing examples of this compound analogues and their investigated properties:

| Analogue Type | Modifications | Investigated Properties | Reference |

| N6 derivatives of 8-azapurine | N6 amino and hydrazone derivatives | Antiplatelet activity | researchgate.net |

| 1,3-dimethyl- and 1,3-dipropyl-8-azaxanthines | Substitution at N8 or N7 position | Adenosine receptor antagonism | scite.ainih.gov |

| 8-azapurine carbocyclic nucleoside hydrazones | Derived from amino alcohol and pyrimido dichloride | Anticancer activities | researchgate.net |

| N-alkylated 8-azaxanthines | Methylation at N8, N7, or triazole ring | Fluorescence properties | researchgate.net |

Continued Investigation into Therapeutic Potential for Neurodegenerative Diseases

Research suggests that this compound and related xanthine derivatives may hold therapeutic potential, particularly in the context of neurodegenerative diseases. ontosight.ai Xanthines are known to act as adenosine receptor antagonists, and modulating these receptors is a strategy being explored for treating conditions affecting the central nervous system. scite.aiontosight.ai While the direct therapeutic efficacy of this compound for neurodegenerative diseases requires further investigation, its interaction with adenosine receptors and its classification as a xanthine derivative highlight this potential. ontosight.ai

Future research should continue to explore the specific mechanisms by which this compound or its analogues might exert neuroprotective effects. This could involve studying their impact on pathways implicated in neurodegeneration, such as oxidative stress, neuroinflammation, and protein misfolding. mdpi.comsemanticscholar.org In vitro and in vivo models of neurodegenerative diseases could be utilized to assess the therapeutic potential of this compound and its promising analogues. nih.govactaneurologica.com Further understanding of its pharmacological profile and efficacy in relevant models is crucial for determining its viability as a therapeutic agent for these challenging conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization methods for 8-azaxanthine and its derivatives?

- This compound derivatives are synthesized via methylation of diamino-uracil precursors or modification of purine analogs. For example, 1,3-dimethyl-8-azaxanthine (8-azatheophylline) is synthesized using established protocols from methylated diamino-uracil derivatives. Purity is confirmed via HPLC analysis, and structural characterization employs UV-Vis spectroscopy and mass spectrometry. Steady-state fluorescence spectra (measured on instruments like the Varian Eclipse) are critical for assessing photophysical properties .

Q. How does the fluorescence of this compound inform its application in biochemical studies?

- The dual fluorescence emission of this compound (peaks at ~340 nm and ~420 nm in methanol) arises from excited-state proton transfer (ESPT). This property enables its use as a probe for studying enzyme-ligand interactions and receptor-binding mechanisms. Fluorescence quantum yields are determined relative to standards like tryptophan (Φ = 0.15) or 1,N6-ethenoadenosine (Φ = 0.56). Time-resolved spectroscopy (e.g., PicoQuant FluoTime 200) with ~75 ps resolution helps resolve kinetic components of emission decay .

Q. What experimental conditions are critical for observing this compound’s dual fluorescence?